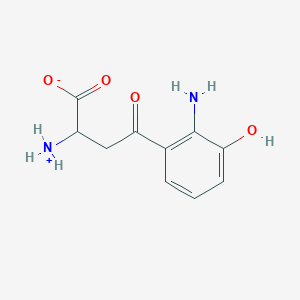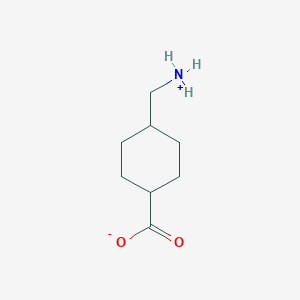![molecular formula C6H7N3O2 B140831 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione CAS No. 133365-44-3](/img/structure/B140831.png)
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione typically involves cyclization reactions. One common method includes the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Known for its kinase inhibitory activity and use in cancer therapy.
Pyrrolo[2,3-b]pyridine: Exhibits potent activities against fibroblast growth factor receptors and is used in cancer research.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Studied for its necroptosis inhibitory activity and potential therapeutic applications.
Uniqueness
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its diverse reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with different biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H2,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKTTTZWAHRJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=O)NC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)

![Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)](/img/structure/B140772.png)


![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

